Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol
Overview
Description
Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol is a compound that combines three distinct chemical entities: ethane, ethane-1,2-diol (commonly known as ethylene glycol), and 4-(4-hydroxyphenyl)phenol. This compound is of interest due to its unique combination of properties derived from each of its components. Ethane is a simple hydrocarbon, ethane-1,2-diol is a diol with significant industrial applications, and 4-(4-hydroxyphenyl)phenol is a phenolic compound with notable biological activities.
Mechanism of Action
Mode of Action
It’s known that the compound is used as a precursor in the synthesis of copolymers via the photopolymerization process . This suggests that it may interact with its targets through a series of complex chemical reactions.
Biochemical Pathways
Given its use in the formation of solid polymer-based electrolytes for electrochemical applications , it can be inferred that it may influence pathways related to these processes.
Result of Action
Its use in the formation of tissue-mimicking materials for 3d printing suggests that it may have significant effects on the structural properties of these materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol can be approached by combining the individual components through a series of chemical reactions One potential route involves the initial synthesis of ethane-1,2-diol through the hydration of ethylene oxide
Industrial Production Methods
Industrial production of ethane-1,2-diol typically involves the catalytic hydration of ethylene oxide, which is produced from ethylene. The phenolic component, 4-(4-hydroxyphenyl)phenol, can be synthesized through the hydroxylation of biphenyl. The final compound can be produced by combining these intermediates under controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The diol component can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenolic component can undergo reduction to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces alkylated or acylated phenolic compounds.
Scientific Research Applications
Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol can be compared with similar compounds such as:
Ethylene glycol: Similar diol component but lacks the phenolic group.
Biphenyl: Similar phenolic structure but lacks the diol component.
Phenol: Contains the phenolic group but lacks the diol and ethane components.
The uniqueness of this compound lies in its combination of a simple hydrocarbon, a diol, and a phenolic compound, which imparts a unique set of chemical and biological properties.
Properties
IUPAC Name |
ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.C2H6O2.C2H6/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;3-1-2-4;1-2/h1-8,13-14H;3-4H,1-2H2;1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBIKKAYPLPCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32492-61-8 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(1-methylethylidene)di-4,1-phenylene]bis[.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Isopropylidenediphenol, ethoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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